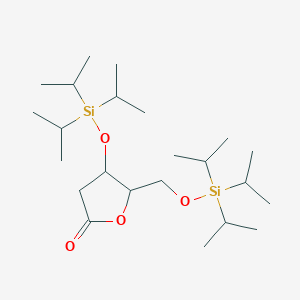
2-Iodo-4-trifluoromethyl-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-trifluoromethyl-nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the nicotinic acid core. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 2-Iodo-4-trifluoromethyl-nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethyl nicotinic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions typically include the use of solvents such as acetic acid or acetonitrile and temperatures ranging from room temperature to reflux conditions .
For industrial production, the process may involve more efficient and scalable methods. One such method includes the reaction of 4-trifluoromethyl nicotinic acid with iodine monochloride in the presence of a base such as sodium hydroxide. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
2-Iodo-4-trifluoromethyl-nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
2-Iodo-4-trifluoromethyl-nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Iodo-4-trifluoromethyl-nicotinic acid can be compared with other similar compounds, such as:
4-Trifluoromethyl nicotinic acid: This compound lacks the iodine atom but shares the trifluoromethyl group.
2-Iodo nicotinic acid: This compound has an iodine atom but lacks the trifluoromethyl group.
Nicotinic acid (Niacin): The parent compound of this compound, niacin, is a well-known vitamin with essential biological functions.
The uniqueness of this compound lies in its combination of iodine and trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H3F3INO2 |
|---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
2-iodo-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H,13,14) |
InChI Key |
KBGHCRBESXTNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)
![(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)



![(1aS,7S,7bS)-1a,7,7b-trimethyl-4-methylidene-2,3,4a,5,6,7a-hexahydro-1H-cyclopropa[h]azulen-7-ol](/img/structure/B14785811.png)



![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)
![Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14785830.png)


